Fluorescein dicaproate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

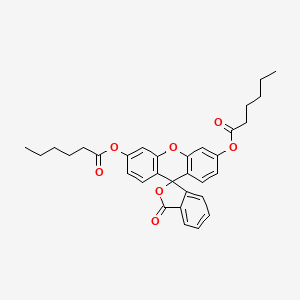

(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSNCRHSIFNRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649961 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-90-1 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the principle of Fluorescein dicaproate action for cell viability?

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the principles and methodologies underlying the use of Fluorescein (B123965) Dicaproate (FDC) and its analogues, such as Fluorescein Diacetate (FDA), for the assessment of cell viability. These reagents serve as robust indicators of metabolically active cells by leveraging the interplay between membrane integrity and intracellular enzymatic activity.

Core Principle of Action

The utility of Fluorescein Dicaproate (FDC) as a cell viability probe is predicated on two key cellular characteristics: the enzymatic activity of intracellular esterases and the structural integrity of the plasma membrane. The mechanism is a multi-step process that results in the accumulation of a fluorescent signal exclusively within living cells.

The process begins with the introduction of FDC, a non-fluorescent and hydrophobic molecule, to a cell population.[1] Due to its lipophilic nature, FDC can readily permeate the intact lipid bilayer of both viable and non-viable cells through passive diffusion.[2][3]

Once inside a cell, ubiquitous intracellular esterases hydrolyze the caproate groups from the FDC molecule.[1][4] This enzymatic cleavage transforms the non-fluorescent substrate into fluorescein, a highly polar molecule that emits a vibrant green fluorescence.[2][5]

The final and critical step for signal generation is the retention of the newly formed fluorescein. A healthy, viable cell possesses an intact plasma membrane that is impermeable to the polar fluorescein, effectively trapping it within the cytoplasm.[1] This intracellular accumulation results in a strong, quantifiable green fluorescent signal. Conversely, cells with compromised or damaged membranes, which are characteristic of cell death, are unable to retain the polar fluorescein.[1] The dye leaks out into the extracellular medium, leading to a significant reduction or complete absence of a fluorescent signal from the dead cell. Therefore, the intensity of the measured fluorescence is directly proportional to the number of viable, metabolically active cells in the sample.[4][6]

Data Presentation: Quantitative Parameters

Successful implementation of the FDC assay requires adherence to specific quantitative parameters, including spectral properties for detection and appropriate reagent concentrations.

| Parameter | Value | Description | Source(s) |

| Excitation Wavelength (λex) | ~490 - 498 nm | The peak wavelength of light required to excite the cleaved fluorescein molecule. | [7][8][] |

| Emission Wavelength (λem) | ~517 - 530 nm | The peak wavelength of fluorescent light emitted by the excited fluorescein molecule. | [7][8][10] |

| Recommended Final Concentration | 10 - 30 µg/mL | Optimal concentration range for FDA in microplate assays to ensure sufficient signal without causing cytotoxicity. | [11][12] |

| 10 µM | A commonly used final concentration for FDA in microscopy and fluorometry applications. | [10] | |

| 0.04 mg/mL (40 µg/mL) | An effective concentration of FdA used for assessing viability in 3D tissue constructs. | [6][13] | |

| Typical Incubation Time | 10 - 30 minutes | The time required for substrate uptake, enzymatic conversion, and signal stabilization. This may require optimization. | [10][11][12] |

| Stock Solution Solvent | DMSO or Acetone | FDC and its analogues are typically dissolved in an organic solvent to create a concentrated stock solution before dilution in aqueous buffer. | [1][14] |

Experimental Protocols

Below is a generalized protocol for a cell viability assay using FDC in a 96-well microplate format. This protocol should be optimized for specific cell types and experimental conditions.

A. Reagent Preparation

-

FDC Stock Solution: Prepare a 1-5 mg/mL stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. The expiration for such solutions is typically six months from the date of preparation.[15]

-

Wash Buffer: Prepare a sterile Phosphate-Buffered Saline (PBS) solution, pH 7.4.

-

FDC Working Solution: Immediately before use, dilute the FDC stock solution in pre-warmed PBS or serum-free culture medium to the desired final concentration (e.g., 10-30 µg/mL). Vortex briefly to ensure complete mixing.

B. Cell Staining and Measurement

-

Cell Seeding: Seed cells into a 96-well clear-bottom, black-walled microplate at a desired density and culture until they are ready for the assay.

-

Compound Treatment (Optional): If assessing cytotoxicity, treat cells with the test compounds for the desired duration. Include appropriate positive (e.g., lysis buffer) and negative (e.g., vehicle) controls.

-

Media Removal: Gently aspirate the culture medium from each well.

-

Washing: Wash the cells once by adding 100 µL of pre-warmed PBS to each well, followed by gentle aspiration. This removes residual esterases present in serum-containing media.

-

Staining: Add 100 µL of the freshly prepared FDC working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time should be determined empirically, as signal intensity increases with duration before reaching a plateau.[11][12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader equipped with appropriate filters (Excitation: ~490 nm, Emission: ~520 nm). Readings should be taken from the bottom of the plate.

References

- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the principle of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 8. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescein diacetate assay - for plastic degrading enzymes in algae [protocols.io]

- 15. protocols.io [protocols.io]

In-Vitro Cell Viability Assessment Using Fluorescein Esters: A Technical Guide

Introduction

The assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug development. A variety of methods exist to determine the number of living cells in a population. This guide focuses on a class of viability assays that utilize non-fluorescent derivatives of fluorescein (B123965), which are enzymatically converted into a fluorescent product within living cells. While the initial query specified fluorescein dicaproate, the vast body of scientific literature centers on a closely related and widely used compound, fluorescein diacetate (FDA). Therefore, this document will primarily detail the principles and applications of FDA as a representative and well-established method for in-vitro cell viability assessment. The underlying principles and general protocols are often adaptable to other similar fluorescein esters.

Core Principle: Enzymatic Activation of a Fluorophore

The fluorescein diacetate (FDA) cell viability assay is based on the principle that only cells with intact plasma membranes and active intracellular esterases can convert the non-fluorescent FDA into the highly fluorescent compound, fluorescein.[1][2] FDA, a nonpolar molecule, can freely diffuse across the cell membrane into the cytoplasm.[1] In viable cells, ubiquitous intracellular esterases cleave the diacetate groups from the FDA molecule.[1] This hydrolysis reaction yields fluorescein, a polar molecule that is trapped within the cell, leading to the accumulation of a green fluorescent signal.[1][3] Conversely, cells with compromised membrane integrity or inactive enzymes cannot retain fluorescein, and thus do not fluoresce.[3] This method provides a rapid and sensitive measure of cell viability.[4]

Mechanism of Action: A Visual Representation

The conversion of fluorescein diacetate to fluorescein is a straightforward enzymatic reaction that serves as an indicator of metabolic activity and membrane integrity.

Caption: Mechanism of fluorescein diacetate (FDA) uptake and conversion in viable cells.

Experimental Protocols

The following provides a generalized protocol for a microplate-based fluorescein diacetate cell viability assay. Specific parameters may require optimization depending on the cell type and experimental conditions.

1. Reagent Preparation:

-

FDA Stock Solution: Prepare a stock solution of fluorescein diacetate (e.g., 10 mg/mL) in a dry organic solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).[3] This solution should be stored at -20°C, protected from light. The expiration for prepared stains is typically around six months.[5]

-

Working Solution: Immediately before use, dilute the FDA stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or the cell culture medium, to the desired final concentration. Optimal concentrations often range from 10 to 30 µg/mL.[4][6]

2. Cell Seeding and Treatment:

-

Seed cells in a 96-well culture plate at a desired density and allow them to adhere overnight.

-

Treat the cells with the compounds or conditions being tested and incubate for the desired period.

3. Staining and Incubation:

-

Remove the culture medium and wash the cells gently with PBS.

-

Add the FDA working solution to each well.

-

Incubate the plate for a period of 15 to 30 minutes at room temperature or 37°C.[4][6] The incubation time should be optimized to achieve a strong signal without causing cytotoxicity.

4. Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader.[4][6] The excitation wavelength for fluorescein is typically around 490 nm, and the emission wavelength is around 520 nm.[7][8]

-

Alternatively, visualize the stained cells using a fluorescence microscope equipped with a suitable filter set.

Experimental Workflow Diagram

Caption: A generalized workflow for an in-vitro cell viability assay using fluorescein diacetate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the fluorescein diacetate assay based on published data.

Table 1: Recommended Assay Parameters

| Parameter | Recommended Range | Source |

| FDA Concentration | 10 - 30 µg/mL | [4][6] |

| Incubation Time | 27 - 30 minutes | [4][6] |

| Excitation Wavelength | ~490 nm | [7][8] |

| Emission Wavelength | ~520 nm | [7] |

Table 2: Comparison with MTT Assay

| Feature | Fluorescein Diacetate (FDA) Assay | MTT Assay | Source |

| Principle | Enzymatic hydrolysis | Mitochondrial reductase activity | [4][6] |

| Detection | Fluorescence | Absorbance | [4][6] |

| Sensitivity | Equivalent to MTT for cell number; superior for H₂O₂ injury at high concentrations | Good for cell proliferation | [4][6] |

| Toxicity | Generally non-toxic at working concentrations | Can be toxic to cells | [9] |

| Assay Duration | Shorter | Longer | [4] |

Instrumentation

The primary instrumentation required for quantitative analysis of the fluorescein diacetate assay is a fluorescence microplate reader .[4][6] This instrument allows for high-throughput measurement of fluorescence intensity from 96-well or 384-well plates. For qualitative or semi-quantitative analysis, a fluorescence microscope equipped with a standard fluorescein filter set (e.g., blue excitation and green emission) is suitable.

Limitations and Considerations

While the fluorescein diacetate assay is a robust method, there are several potential issues to be aware of:

-

Spontaneous Hydrolysis: FDA can hydrolyze spontaneously in the absence of live cells, particularly in certain media components like tryptone, peptone, and yeast extract, as well as in Tris-HCl and sodium phosphate (B84403) buffers.[10][11] This can lead to high background fluorescence. It is recommended to minimize incubation times and run appropriate controls (e.g., cell-free wells) to account for background hydrolysis.

-

Fluorescence Quenching: Components of the assay solution or the test compounds themselves can quench the fluorescence of fluorescein, leading to an underestimation of cell viability.[10][11]

-

Cell Type Variability: The activity of intracellular esterases can vary between different cell types, which may affect the intensity of the fluorescent signal.

-

Co-staining with Propidium (B1200493) Iodide (PI): For a more comprehensive assessment of viability, FDA is often used in conjunction with a dead-cell stain such as propidium iodide (PI).[3][5] PI is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of dead cells and intercalate with DNA, producing red fluorescence.[5] This dual-staining approach allows for the simultaneous visualization and quantification of both live (green) and dead (red) cells.

Conclusion

The use of fluorescein-based esters, particularly fluorescein diacetate, offers a reliable, sensitive, and relatively rapid method for the in-vitro assessment of cell viability. Its simple principle, based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product in living cells, makes it a valuable tool for researchers in various fields. By understanding the methodology, optimizing experimental parameters, and being mindful of its limitations, scientists can effectively employ this assay to gain critical insights into cellular health and response to various stimuli.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]

- 4. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]

- 8. promega.com [promega.com]

- 9. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Fluorescein Dicaproate as a Fluorogenic Substrate for Esterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Fluorescein (B123965) Dicaproate as a fluorogenic substrate for the detection and quantification of esterase activity. This document details the underlying biochemical principles, offers structured data on related compounds, presents detailed experimental protocols, and includes visual representations of the key processes.

Introduction

Esterases are a broad class of hydrolase enzymes that play crucial roles in various physiological processes, including neurotransmission, detoxification, and lipid metabolism. The detection and quantification of esterase activity are pivotal in numerous research areas, from fundamental enzymology to drug discovery and diagnostics. Fluorogenic substrates offer a sensitive and continuous method for monitoring enzyme activity. Fluorescein dicaproate is a non-fluorescent molecule that, upon enzymatic cleavage by esterases, yields the highly fluorescent compound fluorescein, providing a direct measure of esterase activity.

The Core Mechanism: From Non-Fluorescent to Fluorescent

The utility of this compound as a fluorogenic substrate lies in its chemical design. The fluorescein core, a potent fluorophore, is chemically masked by two caproate (hexanoate) ester groups. This esterification renders the molecule non-fluorescent and hydrophobic, allowing it to readily permeate cell membranes.

Once inside a cell or in the presence of isolated esterases, the ester bonds of this compound are hydrolyzed. This two-step enzymatic reaction sequentially removes the caproate groups, ultimately liberating the fluorescein molecule. The unmasked fluorescein exhibits intense green fluorescence upon excitation with blue light, a signal that can be quantified to determine the rate of the enzymatic reaction.

dot

Caption: Enzymatic cleavage of this compound by esterase.

Quantitative Data

Table 1: Spectral Properties of Fluorescein

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~494 nm | [1] |

| Emission Wavelength (λem) | ~516-521 nm | [1] |

| Molar Extinction Coefficient | ~80,000 cm⁻¹ M⁻¹ |

Table 2: Kinetic Parameters for the Hydrolysis of Fluorescein Diacetate Derivatives

| Substrate | Enzyme Source | K_m | V_max | Reference |

| 5-(and 6-)-carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extract | 0.29 mM | 12.3 nmol·min⁻¹·mg protein⁻¹ | [2] |

| Fluorescein Diacetate (FDA) | Porcine Liver Esterase (PLE) | Not specified | Not specified | |

| Fluorescein Diacetate (FDA) | Reconstructed Human Skin/Epidermis | Not specified | Not specified |

Experimental Protocols

The following protocols are adapted from established methods for fluorescein diacetate (FDA) and can be used as a starting point for developing assays with this compound. Optimization of substrate concentration, enzyme concentration, and incubation time is recommended for specific experimental conditions.

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).

-

Store the stock solution at -20°C, protected from light.

-

-

Esterase Solution:

-

Prepare the esterase solution in the desired assay buffer (e.g., phosphate-buffered saline, Tris-HCl) at a concentration suitable for the assay. Keep the enzyme on ice.

-

-

Assay Buffer:

-

A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.4. The optimal pH may vary depending on the specific esterase being studied.

-

In Vitro Esterase Activity Assay

This protocol describes a typical 96-well plate-based assay for measuring the activity of a purified or crude esterase preparation.

dot

Caption: A typical experimental workflow for an in vitro esterase assay.

Methodology:

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer.

-

Add the esterase solution to each well, except for the negative control wells.

-

For the negative control, add the same volume of assay buffer or a heat-inactivated enzyme solution.

-

-

Pre-incubation:

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibration.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the this compound stock solution to each well to achieve the desired final concentration. The final DMSO or ethanol concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 494 nm and an emission wavelength of approximately 520 nm.

-

Collect data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each sample.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

To determine the kinetic parameters (K_m and V_max), perform the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation.

-

Logical Relationships and Considerations

The successful application of this compound as a fluorogenic substrate depends on several interconnected factors. The following diagram illustrates these relationships.

dot

Caption: Logical relationships influencing the outcome of the esterase assay.

Conclusion

This compound serves as a valuable tool for the sensitive and continuous measurement of esterase activity. Its mechanism, based on the enzymatic release of a highly fluorescent product from a non-fluorescent precursor, is well-established. While specific kinetic data for this compound remains to be extensively published, the wealth of information available for the closely related compound, fluorescein diacetate, provides a solid foundation for its application in various research and development settings. The provided protocols and diagrams offer a practical guide for the implementation of this compound-based esterase assays. Careful optimization of experimental parameters is crucial for obtaining accurate and reproducible results.

References

Detecting Microbial Activity with Fluorescein Dicaproate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein (B123965) dicaproate (FDC) is a powerful fluorogenic probe used for the rapid and sensitive detection of metabolic activity in a wide range of microorganisms. As a lipophilic, non-fluorescent molecule, FDC readily permeates the cell membranes of viable microbes. Once inside the cytoplasm, ubiquitous intracellular esterase enzymes hydrolyze the caproate groups, releasing the polar molecule fluorescein. The resulting fluorescence, trapped within cells that have intact membranes, serves as a direct indicator of enzymatic activity and, by extension, cell viability. This technical guide details the core principles of the FDC assay, provides comprehensive experimental protocols, and discusses critical technical considerations for its successful implementation.

Principle of the Assay: Enzymatic Activation of a Fluorophore

The utility of Fluorescein dicaproate as a viability stain is predicated on two key cellular characteristics: enzymatic activity and membrane integrity. The underlying mechanism is a two-step process:

-

Passive Diffusion : FDC is a non-polar, uncharged molecule that can freely diffuse across the lipid bilayer of microbial cell membranes into the cytoplasm.[1][2]

-

Enzymatic Hydrolysis : Metabolically active cells contain a variety of non-specific intracellular esterases, lipases, and proteases.[3][4] These enzymes recognize and cleave the two caproate ester bonds on the FDC molecule.

-

Fluorescence and Accumulation : This hydrolysis releases two caproate molecules and the highly fluorescent molecule, fluorescein.[5] Fluorescein is a polar molecule and is thus unable to passively diffuse back across the intact cell membrane, leading to its accumulation inside viable cells.[1][2] The intensity of the green fluorescence, typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm, is directly proportional to the enzymatic activity within the cell population.

Dead or membrane-compromised cells are unable to retain the hydrolyzed fluorescein, and therefore do not exhibit a significant increase in fluorescence.

Experimental Protocols

This section provides a general protocol for assessing microbial activity using FDC in a 96-well microplate format, suitable for spectrophotometric analysis.

Reagent and Sample Preparation

-

FDC Stock Solution : Prepare a 5 mg/mL stock solution of this compound in a dry, water-free solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). Store this solution in small aliquots at -20°C, protected from light.

-

Working Buffer : A non-nucleophilic buffer is recommended to minimize abiotic hydrolysis.[6] A simple saline solution (e.g., 0.85% NaCl) or a diluted buffer can be effective. If a buffer is required, test for background hydrolysis (see Section 4).

-

Microbial Suspension :

-

Culture microorganisms under desired experimental conditions.

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with the working buffer to remove residual culture medium components, which can cause background fluorescence or quenching.[7][8]

-

Resuspend the final pellet in the working buffer and adjust the cell density as required for the experiment (e.g., to an optical density at 600 nm (OD₆₀₀) of 0.1-1.0).

-

Microplate Assay Workflow

-

Plate Setup : Aliquot 180 µL of the prepared microbial suspension into the wells of a black, clear-bottom 96-well microplate. Include the necessary controls (see Table 1).

-

Assay Initiation : Prepare a fresh FDC working solution by diluting the stock solution in the working buffer. Add 20 µL of the FDC working solution to each well to reach a final concentration (typically 10-50 µM).

-

Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 30-60 minutes, protected from light. Incubation time should be optimized to ensure a linear response range.

-

Measurement : Measure the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission set to ~520 nm.[9]

Data Presentation and Interpretation

Effective data interpretation relies on the use of appropriate controls to account for background signal.

Table 1: Recommended Controls for the FDC Microplate Assay

| Control Type | Components | Purpose |

|---|---|---|

| No-Cell Control | 180 µL Working Buffer + 20 µL FDC | To measure abiotic hydrolysis of FDC by the buffer and plate materials.[7] |

| No-FDC Control | 180 µL Cell Suspension + 20 µL Buffer | To measure the autofluorescence of the microbial cells and buffer. |

| Killed-Cell Control | 180 µL Heat- or Solvent-Killed Cell Suspension + 20 µL FDC | To confirm that fluorescence is dependent on enzymatic activity in viable cells. |

| Positive Control | Untreated, healthy microbial population | To establish a baseline for maximum expected activity. |

The final fluorescence signal for each experimental sample is calculated as: Signal = (Fluorescence_Sample) - (Fluorescence_No-Cell_Control) - (Fluorescence_No-FDC_Control)

Quantitative data should be presented clearly. The results often show a linear relationship between cell concentration and fluorescence intensity within a specific range.

Table 2: Example Data - Fluorescence vs. Bacterial Concentration

| E. coli Concentration (cells/mL) | Mean Relative Fluorescence Units (RFU) | Standard Deviation |

|---|---|---|

| 0 (No-Cell Control) | 115 | 8 |

| 1 x 10⁵ | 850 | 45 |

| 5 x 10⁵ | 4,210 | 210 |

| 1 x 10⁶ | 8,350 | 450 |

| 5 x 10⁶ | 41,600 | 1,850 |

| 1 x 10⁷ | 79,800 | 3,500 |

Technical Considerations and Troubleshooting

While robust, the FDC assay is subject to interferences that must be considered for accurate results.

-

Abiotic Hydrolysis : Components commonly found in rich microbiological media (e.g., tryptone, peptone, yeast extract) and certain buffers (Tris-HCl, phosphate) can hydrolyze FDC in the absence of cells, leading to high background fluorescence.[7][8] Mitigation : Always wash cells and resuspend them in a minimal, non-nucleophilic buffer or saline solution for the assay.[6] Running a no-cell control is critical to quantify this effect.

-

Fluorescence Quenching : Colored compounds in the sample or residual media can absorb the excitation or emission light, reducing the measured fluorescence signal.[7] Mitigation : Thoroughly wash cells to remove media components. Diluting the medium can also decrease quenching effects.[8]

-

pH Sensitivity : The fluorescence emission of fluorescein is highly dependent on pH, with signal decreasing significantly in acidic conditions.[10] Mitigation : Ensure the working buffer has a stable pH within the optimal range for fluorescein fluorescence (pH > 7.0).

-

Enzyme Stability After Cell Death : A lag period may exist between cell death (loss of culturability) and the complete degradation of intracellular esterases. This can lead to the FDC assay reporting higher viability than traditional plate counting methods, especially shortly after applying a bactericidal agent.[11] Mitigation : Interpret results as a measure of metabolic activity rather than an absolute count of viable cells, and correlate with other viability assays where necessary.

Conclusion

The this compound assay is a rapid, sensitive, and versatile method for assessing the metabolic activity of microbial populations. By understanding the underlying enzymatic principle and controlling for potential interferences such as abiotic hydrolysis and fluorescence quenching, researchers can generate reliable and reproducible data. Its adaptability to high-throughput formats makes it an invaluable tool in drug discovery, environmental microbiology, and fundamental scientific research.

References

- 1. ila.ilsl.br [ila.ilsl.br]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optimisation of the fluorescein diacetate antibacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescein diacetate and ethidium bromide staining to determine the viability of Mycobacterium smegmatis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein Dicaproate: A Fluorescent Probe for Real-Time Monitoring of Metabolic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) Dicaproate (FDC) is a lipophilic, non-fluorescent derivative of fluorescein that serves as a powerful tool for assessing the metabolic activity and viability of living cells. Its utility lies in its ability to passively diffuse across intact cell membranes and subsequently be converted into the highly fluorescent molecule, fluorescein, by intracellular esterases. This enzymatic conversion is indicative of both a functional metabolism and membrane integrity, two key hallmarks of viable, healthy cells. The resulting fluorescence can be readily quantified using standard fluorescence microscopy and flow cytometry, making FDC a valuable probe in a variety of research and drug discovery applications, including cytotoxicity assays and high-throughput screening for modulators of cellular metabolism.

Principle of Action: From Non-Fluorescent Precursor to Brightly Stained Viable Cells

The mechanism of action of Fluorescein Dicaproate as a metabolic probe is a multi-step process that relies on fundamental cellular functions. This elegant signaling pathway allows for a direct correlation between enzymatic activity and fluorescent output.

First, the non-polar and non-fluorescent FDC molecule readily permeates the lipid bilayer of the cell membrane, gaining access to the cytoplasm. Once inside a metabolically active cell, ubiquitous intracellular esterases recognize and cleave the two caproate ester bonds of the FDC molecule. This enzymatic hydrolysis releases the polar fluorescein molecule. Due to its acquired charge, fluorescein is significantly less membrane-permeable and is therefore retained within the cell. The accumulation of intracellular fluorescein results in a bright green fluorescence upon excitation with blue light, signaling a metabolically active and viable cell. Conversely, cells with compromised membranes or diminished metabolic activity will exhibit little to no fluorescence.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound is not extensively published, the enzymatic process is analogous to that of the more commonly studied Fluorescein Diacetate (FDA). The data for FDA hydrolysis provides a valuable reference for understanding the enzymatic conversion that FDC undergoes. The fluorescence properties of the resulting product, fluorescein, are well-characterized.

| Parameter | Value | Compound | Notes |

| Enzyme Kinetics (FDA) | |||

| Vmax | 12.3 nmol·min⁻¹·mg of protein⁻¹ | FDA | Apparent maximum reaction velocity in Saccharomyces cerevisiae extracts.[1] |

| Km | 0.29 mM | FDA | Michaelis constant in Saccharomyces cerevisiae extracts.[1] |

| Fluorescence Properties | |||

| Excitation Maximum | ~490 nm | Fluorescein | The peak wavelength to excite the fluorescent product. |

| Emission Maximum | ~520 nm | Fluorescein | The peak wavelength of the emitted fluorescent signal. |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of this compound as a fluorescent probe for metabolic activity.

Stock Solution Preparation

Due to its lipophilic nature, this compound should be dissolved in a high-quality, anhydrous organic solvent.

| Parameter | Recommendation |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or Acetone (B3395972) |

| Concentration | 1-10 mg/mL |

| Storage | Store at -20°C, protected from light and moisture. |

Protocol:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or acetone to achieve the desired stock solution concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

General Experimental Workflow for Cell Staining and Analysis

This workflow outlines the key steps for assessing cellular metabolic activity using this compound.

Detailed Staining Protocol for Suspension Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

| Step | Procedure |

| 1. Cell Preparation | Harvest cells and resuspend in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at a concentration of approximately 1 x 10⁶ cells/mL. |

| 2. FDC Working Solution | Prepare a fresh working solution of FDC by diluting the stock solution in the same buffer used for cell suspension. The final concentration typically ranges from 1 to 10 µg/mL. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type. |

| 3. Staining | Add the FDC working solution to the cell suspension and incubate for 15-30 minutes at room temperature or 37°C, protected from light. Incubation times may need to be optimized. |

| 4. (Optional) Washing | Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh buffer. This step can help to reduce background fluorescence. |

| 5. Analysis | Analyze the stained cells immediately using a fluorescence microscope or a flow cytometer. For fluorescence microscopy, use a standard FITC filter set. For flow cytometry, use a 488 nm excitation laser and collect the emission in the green channel (typically around 530/30 nm). |

Applications in Drug Development

The assessment of metabolic activity and cell viability is crucial throughout the drug discovery and development process. This compound provides a robust and efficient method for:

-

High-Throughput Screening (HTS): FDC can be used in HTS campaigns to identify compounds that modulate cellular metabolism or induce cytotoxicity. The assay is amenable to microplate formats, allowing for the rapid screening of large compound libraries.

-

Cytotoxicity Assays: FDC staining can be used to determine the cytotoxic effects of drug candidates on various cell lines. A decrease in fluorescence intensity correlates with a reduction in cell viability.

-

Mechanism of Action Studies: For compounds that are found to affect cell viability, FDC can be used in conjunction with other assays to elucidate the underlying mechanism of action, such as apoptosis or necrosis.

-

Drug Resistance Studies: FDC can be employed to assess differences in metabolic activity between drug-sensitive and drug-resistant cell lines, potentially providing insights into resistance mechanisms.

Conclusion

This compound is a valuable fluorescent probe for the real-time assessment of metabolic activity and cell viability. Its straightforward mechanism of action, ease of use, and compatibility with standard laboratory equipment make it a versatile tool for a wide range of applications in basic research and drug development. While closely related to the well-characterized Fluorescein Diacetate, the increased lipophilicity of FDC may offer advantages in terms of cell permeability for certain cell types. As with any assay, optimization of experimental parameters is recommended to ensure reliable and reproducible results.

References

An In-Depth Technical Guide to the Safe Handling and Laboratory Use of Fluorescein Dicaproate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling and laboratory application of Fluorescein (B123965) dicaproate. It is intended for professionals in research and drug development who utilize this fluorogenic substrate for assessing cell viability and intracellular esterase activity. This document outlines essential safety protocols, detailed experimental procedures, and quantitative data to ensure safe and effective use in a laboratory setting.

Core Concepts and Mechanism of Action

Fluorescein dicaproate is a non-fluorescent derivative of fluorescein that can readily permeate the membranes of living cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the caproate groups, releasing the highly fluorescent compound fluorescein. This process is contingent on both enzymatic activity and membrane integrity, making it a reliable indicator of cell viability. The accumulation of fluorescein within viable cells results in a bright green fluorescence, which can be quantified to assess cellular health and function.

Safety and Handling

While specific toxicity data for this compound is limited, information from closely related compounds like Fluorescein dicaprylate and Fluorescein diacetate suggests that it should be handled with care in a laboratory setting. The hazards have not been thoroughly investigated, and it is recommended to treat it as a potentially harmful substance.[1]

2.1. Hazard Identification and First Aid

| Hazard | Description | First Aid Measures |

| Inhalation | May be harmful if inhaled.[1] | Move the individual to fresh air. If symptoms persist, seek medical advice.[1] |

| Skin Contact | May cause skin irritation in susceptible individuals.[1] | Rinse the affected area with plenty of water. If irritation develops, seek medical attention.[1] |

| Eye Contact | May cause eye irritation.[1] | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical advice.[1] |

| Ingestion | May be harmful if swallowed.[1] | If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person. Seek medical advice.[1] |

2.2. Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound to minimize exposure.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Eye Protection | Safety glasses with side shields or goggles. |

| Skin and Body | Laboratory coat. |

| Respiratory | Use in a well-ventilated area. A respirator is not typically required under normal use conditions with adequate ventilation. |

2.3. Handling and Storage

| Aspect | Procedure |

| Handling | Avoid creating dust. Avoid breathing vapors, mist, or gas. Avoid prolonged or repeated exposure.[1] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from long-term exposure to light.[1] For long-term stability, storage at -20°C is recommended.[2] |

2.4. Spills and Disposal

| Procedure | Description |

| Spill Cleanup | Absorb the spill with an appropriate inert material. Collect and place in a suitable container for disposal.[1] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1] |

Physicochemical and Spectral Properties

The following table summarizes the key properties of this compound and the resulting fluorescein.

| Property | This compound | Fluorescein (Hydrolysis Product) |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO and chloroform.[2] | - |

| Excitation Wavelength (λex) | ~497 nm[2] | ~498 nm |

| Emission Wavelength (λem) | ~516 nm[2] | ~517 nm |

| Molar Extinction Coefficient | 80,000 cm⁻¹ M⁻¹[2] | - |

Experimental Protocols

The following protocols are adapted from established methods for the closely related compound Fluorescein diacetate (FDA) and are expected to be directly applicable to this compound. Optimization may be required for specific cell types and experimental conditions.

4.1. Preparation of Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1-5 mg/mL in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light.

4.2. Cell Viability Assay using Fluorescence Microscopy

This protocol provides a qualitative and semi-quantitative assessment of cell viability.

-

Cell Preparation: Culture cells on coverslips or in a multi-well plate suitable for microscopy.

-

Staining Solution Preparation: Dilute the this compound stock solution in a serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of approximately 10 µM.[3]

-

Incubation: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature or 37°C, protected from light.[3]

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Imaging: Mount the coverslips on a slide with a drop of mounting medium or image the cells directly in the plate using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation: ~488 nm, Emission: ~520 nm).

-

Analysis: Viable cells will exhibit bright green fluorescence, while dead or membrane-compromised cells will show little to no fluorescence.

4.3. Quantitative Esterase Activity Assay using a Plate Reader

This protocol allows for the quantification of intracellular esterase activity in a cell population.

-

Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at the desired final concentration.

-

Incubation: Remove the culture medium and add the staining solution to each well. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation set to ~490 nm and emission to ~520 nm.

-

Data Analysis: Background fluorescence from wells without cells should be subtracted. The fluorescence intensity is proportional to the esterase activity in the cell population.

Quantitative Data for Experimental Design

| Parameter | Recommended Range | Reference |

| Working Concentration | 2 - 10 µg/mL (approximately 4 - 20 µM) | [3][4][5] |

| Incubation Time | 10 - 60 minutes | [3][6] |

| Excitation Wavelength | 488 - 497 nm | [2][4] |

| Emission Wavelength | 515 - 530 nm | [2][3][4] |

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in using this compound in a laboratory setting.

Caption: Cellular processing of this compound.

Caption: General workflow for this compound assays.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound - CAS-Number 7364-90-1 - Order from Chemodex [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. microscopist.co.uk [microscopist.co.uk]

- 5. ila.ilsl.br [ila.ilsl.br]

- 6. Quantification of metabolic activity of cultured plant cells by vital staining with fluorescein diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorescein Dicaproate: A Technical Guide to Solubility and Stability for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein (B123965) dicaproate is a valuable fluorogenic substrate used to assess cell viability and enzymatic activity. As a non-fluorescent and cell-permeable derivative of fluorescein, it relies on intracellular esterases to cleave its dicaproate groups, releasing the highly fluorescent molecule fluorescein. This accumulation of green fluorescence within cells serves as a robust indicator of both membrane integrity and metabolic function. This technical guide provides an in-depth overview of the solubility and stability of fluorescein dicaproate, along with detailed experimental protocols to aid researchers in its effective application.

Principle of Action

The utility of this compound as a viability probe is centered on a two-step enzymatic activation process. Initially, the non-polar, non-fluorescent this compound passively diffuses across the intact plasma membrane of living cells. Once inside the cytoplasm, ubiquitous intracellular esterases, such as C6 esterase for which it is a substrate, hydrolyze the two caproate ester bonds. This enzymatic cleavage yields fluorescein, a molecule with a high quantum yield that emits a strong green fluorescence upon excitation with blue light. Crucially, the resulting fluorescein is more polar than its precursor and is thus effectively trapped within cells that possess an intact membrane, allowing for clear identification of viable cells.

Figure 1: Mechanism of this compound activation in viable cells.

Solubility Profile

The solubility of this compound is a critical factor for the preparation of stock solutions. As a hydrophobic molecule, it is poorly soluble in aqueous buffers but dissolves readily in organic solvents. While quantitative solubility data for this compound is not extensively published, qualitative information and data for the closely related compound, fluorescein diacetate (FDA), provide useful guidance.

| Solvent | This compound | Fluorescein Diacetate (FDA) (for reference) |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[1] | Soluble (Stock solutions of 5 mg/mL can be prepared)[2] |

| Chloroform | Soluble[1] | Not reported |

| Acetone (B3395972) | Not reported | Soluble (25 mg/mL)[2] |

| Ethanol | Not reported | Slightly soluble (0.3%)[2] |

| Dimethylformamide (DMF) | Not reported | Soluble[2] |

| Water | Insoluble | Slightly soluble (0.1%)[2] |

| Phosphate-Buffered Saline (PBS) | Insoluble | Insoluble |

Table 1: Solubility of this compound and related compounds.

For most cell-based applications, a concentrated stock solution is prepared in anhydrous DMSO. This stock is then diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed levels that could induce cytotoxicity (typically <0.5%).

Stability and Storage

Proper storage and handling are essential to maintain the integrity and performance of this compound.

Solid Form: this compound powder is stable for at least two years when stored at -20°C, protected from light[1].

Stock Solutions: Stock solutions of the related compound fluorescein diacetate in anhydrous DMSO or acetone can be stored at -20°C for several months[2][3]. It is recommended to follow a similar practice for this compound. To minimize degradation from atmospheric moisture, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Working Solutions: Aqueous working solutions of fluorescein diacetate should be used within a few hours of preparation to avoid precipitation and spontaneous hydrolysis[3]. This is particularly important as some media components and buffers can promote non-enzymatic hydrolysis of the ester bonds[4].

pH and Light Sensitivity of Fluorescein (the Hydrolysis Product): The fluorescent product, fluorescein, exhibits pH-dependent fluorescence, with optimal emission in slightly basic conditions (pH > 7)[5]. The fluorescence intensity decreases significantly in acidic environments. Furthermore, fluorescein is susceptible to photobleaching upon prolonged exposure to excitation light. Therefore, it is recommended to minimize light exposure during and after staining and to perform imaging promptly.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell viability assays. Optimization may be required depending on the cell type and experimental conditions.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of a stock solution in DMSO and a subsequent working solution for cell staining.

Figure 2: Workflow for preparing this compound solutions.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or desired cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare Stock Solution:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 1 to 5 mg/mL stock solution by dissolving the powder in anhydrous DMSO. For example, add 1 mL of DMSO to 1 mg of this compound for a 1 mg/mL stock.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Aliquot and Store:

-

Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C, protected from light.

-

-

Prepare Working Solution:

-

Immediately before use, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final working concentration in PBS or serum-free cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 20 µg/mL.

-

For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute the stock solution 1:100.

-

It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent precipitation.

-

Use the working solution promptly after preparation.

-

Protocol 2: Cell Viability Staining for Fluorescence Microscopy

This protocol describes the staining of adherent or suspension cells for visualization of viability using a fluorescence microscope.

Materials:

-

Cells cultured in a suitable format (e.g., chamber slides, 96-well plates)

-

This compound working solution

-

PBS or other balanced salt solution

-

(Optional) Propidium (B1200493) iodide or another counterstain for dead cells

-

Fluorescence microscope with appropriate filters (Excitation: ~490 nm, Emission: ~515 nm)

Procedure:

-

Cell Preparation:

-

For adherent cells, remove the culture medium and wash the cells once with warm PBS.

-

For suspension cells, centrifuge the cells to form a pellet, remove the supernatant, and resuspend in warm PBS.

-

-

Staining:

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary with cell type.

-

(Optional) If co-staining for dead cells, a membrane-impermeant dye like propidium iodide can be added during the last 5-10 minutes of incubation.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with warm PBS to remove extracellular dye.

-

-

Imaging:

-

Immediately visualize the cells using a fluorescence microscope. Live cells will exhibit bright green intracellular fluorescence, while dead cells (if no counterstain is used) will be non-fluorescent. If a counterstain like propidium iodide is used, dead cells will show red nuclear fluorescence.

-

Hydrolysis Kinetics

The rate of this compound hydrolysis is dependent on the activity of intracellular esterases. While specific kinetic data for the dicaproate derivative is limited, studies on fluorescein diacetate (FDA) provide valuable insights. The hydrolysis of FDA in cell extracts has been shown to follow first-order reaction kinetics with a rate constant (k) of 0.33 s⁻¹ at 40°C[6][7]. In other systems, Michaelis-Menten kinetics have been used to describe the hydrolysis[6][7]. The rate of hydrolysis can be influenced by the lipophilicity and steric hindrance of the ester groups[8]. The longer caproate chains of this compound compared to the acetate (B1210297) groups of FDA may influence its interaction with esterases and thus its hydrolysis rate.

Considerations and Troubleshooting

-

Background Fluorescence: High background can result from spontaneous hydrolysis of this compound in the working solution or the presence of esterases in serum-containing media. To mitigate this, use serum-free media for staining and wash cells thoroughly after incubation.

-

Weak Signal: Insufficient staining may be due to a low working concentration, short incubation time, or low esterase activity in the cells. Optimizing these parameters is recommended.

-

Cytotoxicity: While this compound itself has low cytotoxicity, the organic solvent (DMSO) used for the stock solution can be toxic at higher concentrations. Ensure the final DMSO concentration is kept to a minimum. Additionally, the fluorescent product, fluorescein, can generate reactive oxygen species upon photoactivation, which can be phototoxic[9][10][11]. Minimize light exposure to reduce this effect.

-

Dye Leakage: The retention of fluorescein can vary between cell types. If rapid leakage is observed, consider using a probe with better retention, such as calcein (B42510) AM.

Conclusion

This compound is a powerful tool for assessing cell viability. A thorough understanding of its solubility and stability characteristics is paramount for obtaining reliable and reproducible experimental results. By using appropriate solvents for stock solutions, ensuring proper storage conditions, and optimizing staining protocols, researchers can effectively harness the capabilities of this fluorogenic probe in a wide range of applications. While data gaps for this compound exist, the extensive information available for the related compound, fluorescein diacetate, provides a solid foundation for its successful implementation in the laboratory.

References

- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]

- 2. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescein - Wikipedia [en.wikipedia.org]

- 6. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cooperative hydrolysis of aryl esters on functionalized membrane surfaces and in micellar solutions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00247D [pubs.rsc.org]

- 9. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Comparison of Fluorescein Dicaproate and Fluorescein Diacetate (FDA) for Cellular Analysis

An In-depth Guide for Researchers and Drug Development Professionals

Fluorescein-based esters are indispensable tools in cell biology and drug development for assessing cell viability and enzymatic activity. These non-fluorescent precursors become intensely fluorescent upon intracellular enzymatic cleavage, providing a robust method for identifying metabolically active cells. The most common of these probes is Fluorescein (B123965) Diacetate, often abbreviated as FDA. However, other derivatives, such as Fluorescein Dicaproate, exist with distinct properties. This technical guide provides a detailed comparison of the core differences between Fluorescein Diacetate (FDA) and this compound, focusing on their mechanisms, properties, and applications.

Core Mechanism of Action

Both Fluorescein Diacetate (FDA) and this compound are cell-permeant esters that serve as fluorogenic substrates for intracellular esterases. The fundamental mechanism involves three key steps:

-

Passive Diffusion : The non-polar, non-fluorescent esterified molecules freely pass through the intact plasma membranes of living cells into the cytoplasm.[1][2]

-

Enzymatic Hydrolysis : Inside the cell, ubiquitous intracellular esterases cleave the ester bonds.[3][4] This enzymatic action removes the acetate (B1210297) (from FDA) or caproate (from this compound) groups.

-

Fluorescence and Retention : The hydrolysis reaction yields fluorescein, a highly polar and intensely fluorescent molecule.[5][6] Due to its acquired charge, fluorescein is retained within cells that have intact membranes, leading to a strong green fluorescent signal.[7][8] Cells that are non-viable lack the necessary metabolic activity for esterase function or have compromised membranes that cannot retain the cleaved fluorescein.[4][9]

The primary distinction lies in the ester groups attached to the fluorescein core. FDA possesses two short-chain acetate (C2) groups, while this compound has two longer-chain hexanoate (B1226103) (C6) groups.[2][10] This structural difference influences their substrate specificity and potentially their physicochemical properties.

Comparative Physicochemical and Spectral Properties

The structural differences between the two compounds lead to variations in their molecular weight and potentially their solubility and spectral characteristics. The final fluorescent product, fluorescein, has a maximum excitation around 490-498 nm and a maximum emission around 515-530 nm.[2][8][11]

| Property | Fluorescein Diacetate (FDA) | This compound |

| Synonyms | Di-O-acetylfluorescein, FDA Stain | Fluorescein Dihexanoate |

| CAS Number | 596-09-8 | 7364-90-1[2] |

| Molecular Formula | C₂₄H₁₆O₇[8][10] | C₃₂H₃₂O₇[2] |

| Molecular Weight | 416.38 g/mol [8][12] | 528.59 g/mol [2] |

| Excitation Max (λex) | ~490 nm (for fluorescein product) | ~497 nm (for fluorescein product)[2] |

| Emission Max (λem) | ~526 nm (for fluorescein product)[11] | ~516 nm (for fluorescein product)[2] |

| Extinction Coefficient | ≥86,000 cm⁻¹M⁻¹ (in 0.1 M NaOH)[11] | ~80,000 cm⁻¹M⁻¹[2] |

| Solubility | DMSO, Acetone[11][12] | DMSO, Chloroform[2] |

| Appearance | White to faint yellow powder[11] | Faint yellow powder[2] |

Key Differences and Applications

While both probes are used to assess cell viability via esterase activity, the difference in the length of the ester chains (acetate, C2 vs. caproate/hexanoate, C6) is significant.

-

Substrate Specificity : this compound is noted as a fluorogenic substrate for C6 esterase, while FDA is a substrate for a broader range of non-specific esterases.[2][13] This suggests that this compound could be used to probe for the activity of specific classes of esterases, whereas FDA serves as a more general marker for overall metabolic activity.[5][14] Some research indicates that FDA hydrolysis can be catalyzed by specific enzymes like the human Pi-class glutathione (B108866) S-transferase (hGSTP1).[12]

-

Hydrophobicity : The longer caproate chains make this compound more hydrophobic than FDA. This could influence its rate of diffusion across the cell membrane and its interaction with intracellular lipid structures, although detailed comparative studies are not widely published.

-

Prevalence and Use : FDA is a widely used and well-documented viability stain for a vast range of cell types, including mammalian cells, bacteria, yeast, and plant protoplasts.[7][14][15][16] this compound is a less common reagent, often used in more specialized research contexts where the activity of longer-chain esterases is of particular interest.

Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations and incubation times for their specific cell type and experimental conditions.

This protocol is adapted for adherent mammalian cells.

-

Reagent Preparation :

-

Prepare a stock solution of FDA at 5 mg/mL in acetone (B3395972) or DMSO.[15][17] Store this solution in small aliquots at -20°C, protected from light.[17]

-

Prepare a working solution by diluting the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free medium, to a final concentration typically ranging from 1 to 15 µg/mL. The working solution should be prepared fresh.[8]

-

-

Cell Preparation :

-

Culture cells on coverslips or in microplates to the desired confluence.

-

Gently wash the cells twice with warm PBS to remove any residual serum, as serum contains esterases that can increase background fluorescence.

-

-

Staining Procedure :

-

Imaging :

-

After incubation, gently wash the cells twice with PBS to remove excess FDA.

-

Add fresh PBS or medium to the cells.

-

Immediately visualize the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~525 nm).[14][16] Live cells will exhibit bright green fluorescence.

-

For dual staining with a dead cell indicator, Propidium Iodide (PI) can be included in the working solution or added subsequently.[17][18]

As protocols for this compound are less common, this serves as a starting point based on its properties as a fluorescein ester.

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO.[2]

-

Prepare a fresh working solution by diluting the stock solution in an appropriate buffer (e.g., PBS) to the desired final concentration. Optimization is crucial.

-

-

Cell Preparation :

-

Follow the same procedure as for FDA, ensuring cells are washed with PBS to remove serum esterases.

-

-

Staining and Imaging :

-

Incubate cells with the this compound working solution, protected from light. Incubation times may differ from FDA due to differences in hydrophobicity and enzyme kinetics and must be determined empirically.

-

Wash the cells to remove the excess probe.

-

Image using a fluorescence microscope with a FITC filter set.

-

Conclusion

The primary difference between Fluorescein Diacetate (FDA) and this compound lies in the chemical nature of their ester side chains.

-

Fluorescein Diacetate (FDA) is a well-established, general-purpose probe for assessing cell viability across a wide range of biological systems. Its hydrolysis by non-specific intracellular esterases makes it a reliable indicator of metabolic health and membrane integrity.

-

This compound , with its longer C6 alkyl chains, is a more specialized probe. Its increased hydrophobicity and specificity for certain esterases may offer advantages in specific research applications, such as studying enzymes involved in lipid metabolism or probing for specific esterase activities.

For most standard cell viability assays, FDA remains the probe of choice due to its extensive validation and broad applicability. Researchers interested in the specific enzymatic activities related to longer-chain esters may find this compound to be a valuable, albeit less common, alternative. In either case, careful optimization of staining conditions is paramount to achieving reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - CAS-Number 7364-90-1 - Order from Chemodex [chemodex.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]

- 5. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 6. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 7. logosbio.com [logosbio.com]

- 8. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]

- 9. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 10. Fluorescein, diacetate | C24H16O7 | CID 65047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fluorescein diacetate used as cell viability stain 596-09-8 [sigmaaldrich.com]

- 12. Fluorescein diacetate | TargetMol [targetmol.com]

- 13. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 14. Fluorescein diacetate (FDA) (CAS 596-09-8) | Abcam [abcam.com]

- 15. Fluorescein diacetate hydrolysis - Wikipedia [en.wikipedia.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. ibidi.com [ibidi.com]

- 18. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Technical Guide: Fluorescein Diacetate vs. Calcein AM for Cell Viability Studies

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell biology and drug discovery, the accurate assessment of cell viability is paramount. Fluorescent probes that can effectively distinguish between live and dead cell populations are indispensable tools. Among the most established and widely utilized reagents for this purpose are Fluorescein (B123965) Diacetate (FDA) and Calcein (B42510) AM. Both operate on a similar principle of enzymatic conversion by intracellular esterases to yield a fluorescent product in viable cells. However, subtle yet significant differences in their chemical properties, performance characteristics, and experimental handling can influence the selection of the optimal dye for a specific application. This in-depth technical guide provides a comprehensive comparison of Fluorescein Diacetate and Calcein AM, empowering researchers to make informed decisions for their cell viability studies.

Core Principles: A Shared Mechanism of Action

Both Fluorescein Diacetate and Calcein AM are non-fluorescent, cell-permeant compounds that passively diffuse across the intact plasma membrane of living cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetyl and acetoxymethyl (AM) ester groups, respectively. This enzymatic conversion transforms the non-fluorescent precursors into their fluorescent, membrane-impermeant forms: fluorescein and calcein. The resulting fluorescent molecules are retained within the cytoplasm of cells with intact membranes, emitting a bright green fluorescence that serves as a hallmark of cell viability. Conversely, cells with compromised membrane integrity or diminished esterase activity, characteristic of dead or dying cells, are unable to retain the fluorescent product and thus exhibit minimal to no fluorescence.

Mechanism of action for Fluorescein Diacetate and Calcein AM.

Quantitative Data Presentation: A Head-to-Head Comparison

The selection of a viability dye is often guided by key performance indicators. The following tables summarize the critical quantitative and qualitative parameters for Fluorescein Diacetate and Calcein AM based on available literature.

Table 1: Physicochemical and Spectral Properties

| Property | Fluorescein Diacetate (FDA) | Calcein AM |

| Molecular Weight | 416.38 g/mol | 994.86 g/mol |

| Form of Active Dye | Fluorescein | Calcein |

| Excitation (max) | ~494 nm | ~494 nm |

| Emission (max) | ~517 nm | ~517 nm |

| Fluorescence Color | Green | Green |

| Solubility | Soluble in DMSO, acetone | Soluble in DMSO |

Table 2: Performance Characteristics in Cell Viability Assays

| Characteristic | Fluorescein Diacetate (FDA) | Calcein AM |

| Signal-to-Noise Ratio | Can be very high, but more susceptible to background fluorescence from spontaneous hydrolysis. In some studies, FDA has shown significantly higher green fluorescence values than Calcein-AM.[1] | Generally high, with lower background fluorescence compared to FDA. |

| Dye Retention | Moderate; fluorescein can leak from cells over time.[2] | Excellent; the additional negative charges on the calcein molecule enhance its retention within viable cells.[2][3] |

| Cytotoxicity | Can be cytotoxic at higher concentrations or with prolonged exposure.[4] | Generally considered to have low cytotoxicity for short-term studies, but can be cytotoxic at higher concentrations.[5] |

| pH Sensitivity | Fluorescence of fluorescein is pH-dependent and decreases in acidic environments. | Fluorescence of calcein is relatively stable over a wide physiological pH range.[3] |

| Compatibility with Fixation | Not compatible; the fluorescent product is lost upon cell fixation. | Not compatible; the fluorescent product is lost upon cell fixation.[6] |

Experimental Protocols: Methodologies for Key Experiments

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for performing cell viability assays using Fluorescein Diacetate and Calcein AM.

Fluorescein Diacetate (FDA) Staining Protocol (General)

-

Reagent Preparation:

-

Prepare a stock solution of FDA at 1-5 mg/mL in anhydrous DMSO or acetone. Store desiccated at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for the specific cell type.

-

-

Cell Staining:

-

For adherent cells, wash the cells once with warm PBS.

-

For suspension cells, pellet the cells by centrifugation and resuspend in warm PBS.

-

Add the FDA working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

-

-

Imaging and Analysis:

-

After incubation, gently wash the cells twice with warm PBS to remove excess dye.

-

Immediately visualize the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).

-

Viable cells will exhibit bright green fluorescence, while dead cells will be non-fluorescent.

-

Calcein AM Staining Protocol (General)

-

Reagent Preparation:

-

Prepare a stock solution of Calcein AM at 1-5 mM in anhydrous DMSO. Store desiccated at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[6]

-

-

Cell Staining:

-

For adherent cells, wash the cells once with warm PBS.

-

For suspension cells, pellet the cells by centrifugation and resuspend in warm PBS.

-

Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[6]

-

-

Imaging and Analysis:

-

Following incubation, wash the cells twice with warm PBS to remove any unloaded dye.[6]

-

Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~494 nm, Emission: ~517 nm).

-

Live cells will show bright, uniform green fluorescence, while dead cells will remain unstained.

-

A generalized experimental workflow for cell viability assays.

Concluding Remarks: Selecting the Right Tool for the Job

Both Fluorescein Diacetate and Calcein AM are powerful and effective tools for the assessment of cell viability. The choice between them often hinges on the specific requirements of the experiment.

Choose Fluorescein Diacetate (FDA) when:

-

A rapid, qualitative assessment of viability is needed.

-

Cost is a primary consideration, as FDA is generally more economical.

-

The experimental endpoint is immediate, minimizing concerns about dye leakage.

Choose Calcein AM when:

-

Longer-term imaging or cell tracking studies are planned, due to its superior retention.[2][3]

-

High signal-to-noise ratio and low background are critical for quantitative accuracy.

-

The experimental conditions involve pH fluctuations, as Calcein AM's fluorescence is more stable.[3]

-